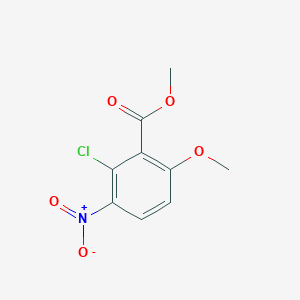
2-(Oxan-3-yl)pyrrolidine hydrochloride
Descripción general
Descripción
“2-(Oxan-3-yl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1803607-48-8 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(tetrahydro-2H-pyran-3-yl)pyrrolidine hydrochloride . The InChI code for this compound is 1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 191.7 .Aplicaciones Científicas De Investigación
Versatile Scaffold for Novel Biologically Active Compounds
Pyrrolidine, a five-membered ring including 2-(Oxan-3-yl)pyrrolidine, is widely utilized in medicinal chemistry for the development of compounds aimed at treating human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. The review by Li Petri et al. (2021) emphasizes the versatility of pyrrolidine in drug discovery, highlighting its use in synthesizing bioactive molecules with target selectivity. The study discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of compounds derived from pyrrolidine and its derivatives, including proline derivatives. This work is significant for medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, such as those based on 2-(Oxan-3-yl)pyrrolidine, show significant surface-active properties. The review by Login (1995) explores the addition of pyrrolidone to various hydrophobes, highlighting its role in improving water solubility, compatibility, and solvency. Pyrrolidone is described as a versatile substituent that enhances the performance of a variety of surfactant structures. This paper provides valuable insights into the chemistry of surface-active pyrrolidone derivatives and their potential industrial and academic applications (Login, 1995).
Pyrrolizidine Alkaloids in Medicinal Chemistry
Pyrrolizidine alkaloids, which include structures similar to 2-(Oxan-3-yl)pyrrolidine, have significant biological and pharmacological properties. Sharma's review (2019) focuses on the structural properties of various pyrrolizidine alkaloids isolated from Indian Heliotropium species, detailing their biological and pharmacological activities. This comprehensive survey includes ethnomedicinal properties, occurrence, and biosynthesis of pyrrolizidine alkaloids, highlighting their anticancer and cytotoxic effects. The review validates the importance of these compounds in medicinal chemistry and their potential therapeutic applications (Sharma, 2019).
Safety and Hazards
The compound is classified as a GHS07 hazard . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Propiedades
IUPAC Name |
2-(oxan-3-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRPMMNBQCZRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-3-yl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1460152.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)
![4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride](/img/structure/B1460156.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1460162.png)
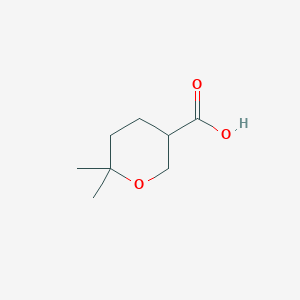

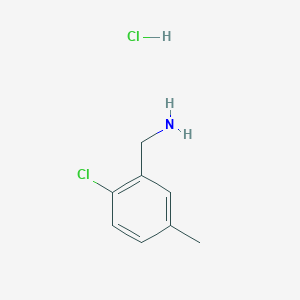

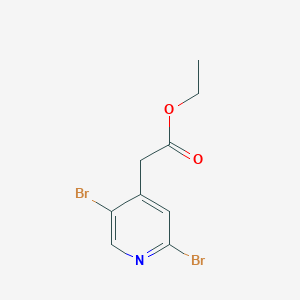
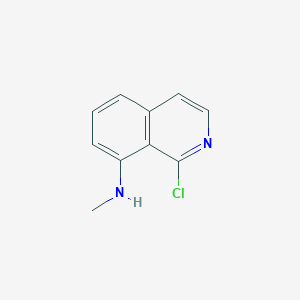
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)
